5-Hydroxytryptamine-4,7-dione

描述

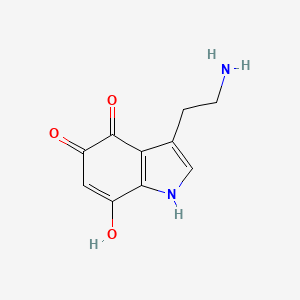

Structure

3D Structure

属性

IUPAC Name |

3-(2-aminoethyl)-7-hydroxy-1H-indole-4,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c11-2-1-5-4-12-9-6(13)3-7(14)10(15)8(5)9/h3-4,12-13H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVFDKFQRBITDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=CN2)CCN)C(=O)C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80905564 | |

| Record name | 3-(2-Aminoethyl)-7-hydroxy-1H-indole-4,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100513-78-8 | |

| Record name | 5-Hydroxytryptamine-4,7-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100513788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Aminoethyl)-7-hydroxy-1H-indole-4,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 5 Hydroxytryptamine 4,7 Dione

Electrochemical Synthesis Pathways

The electrochemical oxidation of 5-hydroxytryptamine and its derivatives provides a direct method for the synthesis of 5-Hydroxytryptamine-4,7-dione. This process is highly dependent on factors such as pH, electrode potential, and the specific precursor used.

Controlled Potential Electrolysis for Formation

Controlled potential electrolysis is a key technique for the targeted synthesis of this compound. By applying a specific potential to an electrochemical cell containing the precursor, the oxidation process can be initiated and controlled. The yield of this compound from the direct electrooxidation of 5-HT in acidic solutions, such as 0.01 M HCl, has been reported to be less than 5%. datapdf.com

However, the electrochemical oxidation of 5,7-dihydroxytryptamine (B1205766) (5,7-DHT) under controlled potential conditions has been shown to be a more efficient route. In these reactions, this compound is a major product at both pH 2 and 7. datapdf.comnih.gov The electrolysis of millimolar concentrations of 5-HT at potentials corresponding to its first voltammetric oxidation peak in acidic aqueous solution results in the formation of at least eighteen different products, highlighting the complexity of the reaction. taylorfrancis.com

Furthermore, it has been observed that an oligomer formed from the reaction of other oxidation products of 5-HT can decompose to yield this compound. nih.gov

Radical Intermediates in Electrochemical Oxidation

The electrochemical oxidation of 5-HT and its precursors proceeds through the formation of highly reactive radical intermediates. The initial step in the oxidation of 5-HT in acidic solution is a one-electron, one-proton (1e-, 1H+) transfer to form a phenoxyl radical. This radical can exist in equilibrium with other radical forms.

These radical intermediates can undergo further oxidation or react with other species in the solution. For instance, subsequent reactions of these radicals can lead to the formation of various dimeric and trimeric products. nih.gov The specific intermediates generated are highly dependent on the pH of the solution, which in turn dictates the final product distribution. taylorfrancis.com The pathway to this compound involves the formation of a quinone imine intermediate, which is then subject to further reactions.

Oxidation of Precursors (e.g., 5-Hydroxytryptamine, 5,7-Dihydroxytryptamine)

The synthesis of this compound is often achieved through the oxidation of its precursors, most notably 5-hydroxytryptamine (5-HT) and 5,7-dihydroxytryptamine (5,7-DHT).

The electrochemical oxidation of 5-HT in an acidic medium represents a pathway to this compound, albeit as a minor route. This process involves a sequential oxidation, first to 5,7-dihydroxytryptamine (5,7-DHT), then to 4,5,7-trihydroxytryptamine, and finally to the target dione (B5365651). nih.gov

A more direct and higher-yielding route is the electrochemical oxidation of 5,7-DHT itself. At both acidic (pH 2) and neutral (pH 7) conditions, this compound is a major oxidation product. datapdf.comnih.gov This suggests that the oxidation of 5,7-DHT is a critical step in the formation of the dione, whether starting from 5-HT or 5,7-DHT.

Autoxidation Mechanisms and Products

Autoxidation, or the spontaneous oxidation by atmospheric oxygen, of 5-HT precursors in aqueous solutions also leads to the formation of this compound. This process is particularly relevant under physiological conditions.

Aerobic Oxidation Reactions in Aqueous Solutions

In aqueous solutions, particularly at or above neutral pH, precursors to this compound can undergo aerobic oxidation. The autoxidation of 5,7-dihydroxytryptamine (5,7-DHT) at a pH of 6 or higher results in this compound as a major product. nih.gov At physiological pH, the autoxidation of 5,7-DHT is a significant pathway for the generation of this dione. nih.govx-mol.com

The rate and products of autoxidation are influenced by the pH of the solution. For instance, the autoxidation of dopamine (B1211576), another biogenic amine, is highly dependent on pH, with the stability of the compound decreasing as the pH becomes less acidic. frontiersin.org A similar principle applies to the autoxidation of 5-HT and its derivatives.

Formation of Reactive Intermediates (e.g., Hydroperoxy Radicals, Superoxide-Radical Complexes)

The autoxidation of 5,7-dihydroxytryptamine at physiological pH involves the formation of specific reactive intermediates. The primary electron-donating species are carbanions of 5,7-DHT, which react with molecular oxygen to yield C(4)- and C(6)-centered free radical superoxide (B77818) complexes in a 1:2 ratio. nih.gov

The C(4)-centered complex is the precursor that ultimately leads to the formation of this compound. nih.gov The generation of reactive oxygen species (ROS), such as superoxide radical anions (O₂⁻), is a common feature of the autoxidation of biogenic amines. frontiersin.orgwikipedia.org These highly reactive species can then participate in subsequent reactions, leading to the formation of the final dione product. The C(6)-centered radical superoxide complexes, on the other hand, react to form a dimeric product, 6,6'-bis(this compound). nih.gov

Dimerization and Oligomerization Products (e.g., 6,6'-bi-5-hydroxytryptamine-4,7-dione)

The chemical stability and reaction pathways of this compound, also referred to as tryptamine-4,5-dione (B20000), are highly dependent on its concentration and the medium in which it is dissolved. nih.gov At increased concentrations, its decomposition pathway shifts towards the formation of dimeric and oligomeric products. nih.gov For instance, in solutions like artificial cerebrospinal fluid (aCSF) or phosphate (B84403) buffer at pH 7.4, concentrations of 20 mM lead to rapid decomposition into a dark, uncharacterized precipitate, presumed to be polymeric. nih.gov

Under specific conditions, defined dimeric structures are formed. In a solution of 0.01 M HCl with a concentration of 20 mM or higher, this compound rapidly and almost quantitatively dimerizes. nih.gov One of the major products identified under these conditions is 7,7'-bi-(5-hydroxytryptamine-4-one), which can undergo subsequent autoxidation to form 7,7'-bitryptamine-4,5-dione. nih.gov The formation of these dimers is initiated by the nucleophilic addition of water to the C(7) position of the dione, leading to radical intermediates that subsequently react to form the final dimeric products. nih.gov

Enzymatic oxidation of serotonin (B10506) by myeloperoxidase in the presence of hydrogen peroxide can also yield a serotonin dimer. nih.govdntb.gov.ua Furthermore, electrochemical oxidation of serotonin can lead to dimeric products such as 5,5′-dihydroxy-4,4′-bitryptamine. researchgate.net

Table 1: Dimerization Products of this compound under Various Conditions

| Condition | Reactant Concentration | Product(s) | Reference |

| 0.01 M HCl | ≥20 mM | 7,7'-bi-(5-hydroxytryptamine-4-one), 7,7'-bitryptamine-4,5-dione | nih.gov |

| aCSF or Phosphate Buffer (pH 7.4) | 20 mM | Uncharacterized polymeric precipitate | nih.gov |

| Enzymatic Oxidation | Not specified | Serotonin Dimer | nih.govdntb.gov.ua |

Enzyme-Mediated Formation Pathways

Role of Oxidative Enzymes (e.g., Myeloperoxidase)

The formation of this compound in biological systems is significantly mediated by oxidative enzymes, with myeloperoxidase (MPO) playing a central role. nih.govnih.gov Myeloperoxidase, a heme enzyme discharged by neutrophils during inflammatory events, utilizes serotonin (5-hydroxytryptamine) as a favored substrate. nih.govdntb.gov.ua The enzymatic reaction involves the MPO-catalyzed oxidation of serotonin, which is particularly efficient in the presence of superoxide. nih.govdntb.gov.ua

This process is considered a key pathway for the generation of the cytotoxic this compound at sites of inflammation. nih.govnih.gov Studies have demonstrated that stimulated neutrophils can produce this dione in a reaction that specifically requires myeloperoxidase. nih.govdntb.gov.ua The oxidation of serotonin by MPO can profoundly influence inflammatory processes by generating this reactive metabolite, which can then interact with other biological molecules. nih.govacs.org

Enzymatic Conversion from Serotonin and its Analogs

Serotonin (5-hydroxytryptamine) is the direct precursor for the enzymatic formation of this compound. nih.govresearchgate.net The primary enzyme responsible for this conversion is myeloperoxidase (MPO), which is abundant at sites of vascular injury and inflammation. nih.govresearchgate.net The reaction mechanism involves the oxidation of serotonin by MPO in the presence of reactants like hydrogen peroxide and superoxide. nih.govdntb.gov.ua

This conversion is not only a biochemical curiosity but is also implicated in physiological and pathological processes. nih.govnih.gov For instance, in inflammatory bowel disease models, an elevation of this compound has been observed in intestinal tissues, which is linked to the activity of neutrophil myeloperoxidase on serotonin. nih.gov Besides direct enzymatic conversion, electrochemical oxidation of 5-hydroxytryptamine can also yield this compound, proceeding through intermediates like 4,5,7-trihydroxytryptamine. mdpi.com

Table 2: Enzymatic Formation of this compound

| Substrate | Enzyme | Product | Reference |

| Serotonin (5-Hydroxytryptamine) | Myeloperoxidase (MPO) | This compound | nih.govdntb.gov.uanih.govresearchgate.net |

Chemical Reactivity and Derivatization

Nucleophilic Addition Reactions (e.g., with Water, Thiols like Glutathione)

This compound is a potent electrophile that readily undergoes nucleophilic addition reactions. nih.govacs.org One of the fundamental reactions is the nucleophilic addition of water. This reaction, which initiates many of the dione's subsequent transformations including dimerization, involves the addition of a water molecule to the C(7) position of the dione ring system to form 4,5,7-trihydroxytryptamine. nih.govresearchgate.net

The dione also exhibits high reactivity towards thiols. nih.govacs.org In an oxygenated buffer at a physiological pH of 7.4, it reacts with low molecular weight thiols such as glutathione (B108866) (GSH), L-cysteine, and N-acetylcysteine. nih.govacs.org The initial reaction involves a nucleophilic attack by the thiol group, leading to the formation of the corresponding 7-S-thioethers of the dione. nih.govacs.org These reactions are significant as they represent a primary pathway for the interaction of the dione with cellular nucleophiles. nih.gov

Conjugate Formation with Biomolecules (e.g., Glutathionyl Conjugates)

Following its formation, this compound is expected to be rapidly conjugated with intracellular biomolecules, particularly those containing thiol groups. nih.gov The most prominent of these is glutathione (GSH), a ubiquitous cellular antioxidant. The reaction between the dione and GSH results in the formation of 7-S-glutathionyl-tryptamine-4,5-dione. nih.gov This glutathionyl conjugate is considered a potential aberrant metabolite of serotonin. nih.gov

Beyond small molecules like GSH, the dione can also form covalent adducts with proteins. acs.org Myeloperoxidase can catalyze the conjugation of serotonin to cysteine residues in proteins via the intermediate formation of the dione. acs.org For example, it has been shown to cause the covalent attachment of quinones derived from the dione to the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). acs.org Mass spectrometry analysis has identified the formation of an adduct with a peptide containing the specific cysteine residues Cys152 and Cys156 of human GAPDH. acs.org These conjugation reactions can alter the function of the target proteins and may serve as biomarkers for serotonin oxidation during inflammation. acs.org

Table 3: Conjugate Formation with this compound

| Biomolecule | Type of Conjugate/Adduct | Reference |

| Glutathione (GSH) | 7-S-glutathionyl-tryptamine-4,5-dione | nih.govnih.gov |

| L-Cysteine | 7-S-cysteinyl conjugate | nih.govacs.org |

| N-acetylcysteine (NAC) | 7-S-N-acetylcysteinyl conjugate | nih.govacs.org |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Adduct with Cys152 and Cys156 residues | acs.org |

Biochemical Interactions and Molecular Mechanisms Non Clinical Focus

Interactions with Cellular Redox Systems

5-Hydroxytryptamine-4,7-dione is characterized by its ability to participate in redox cycling, a process that profoundly influences the cellular redox environment. This cycling leads to the generation of reactive oxygen species and subsequent modulation of oxidative stress markers.

Redox Cycling in the Presence of Cellular Reductants

In the presence of cellular reductants such as glutathione (B108866) (GSH), ascorbate (B8700270), and NADPH, this compound undergoes a process known as redox cycling. nih.gov This involves the acceptance of electrons from these reductants, leading to the formation of a semiquinone radical, which can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide (B77818) radical. This cyclical process can lead to the continuous oxidation of cellular reductants. nih.gov

For instance, tryptamine-4,5-dione (B20000) (T-4,5-D), a related compound, has been shown to redox cycle in the presence of GSH, NADPH, and ascorbic acid, catalyzing the oxidation of these cellular reductants by molecular oxygen. nih.gov This continuous cycle of reduction and re-oxidation establishes this compound as a potent catalyst for the depletion of cellular reducing equivalents.

Generation of Reactive Oxygen Species (ROS)

A direct consequence of the redox cycling of this compound is the generation of reactive oxygen species (ROS). The one-electron reduction of the quinone by cellular reductants, followed by its reaction with molecular oxygen, produces the superoxide radical anion (O₂⁻). nih.govx-mol.com This superoxide can then undergo dismutation to form hydrogen peroxide (H₂O₂). nih.govnih.gov Further reactions, potentially catalyzed by transition metal ions in what is known as Haber-Weiss chemistry, can lead to the formation of the highly reactive and cytotoxic hydroxyl radical (HO·). nih.govx-mol.com

The generation of these ROS, including superoxide and hydrogen peroxide, has been demonstrated in various experimental settings. nih.govnih.govphysiology.orgphysiology.org For example, studies have shown that 5-HT can stimulate the production of superoxide and H₂O₂ in rat renal mesangial cells through a pathway involving an NAD(P)H oxidase-like enzyme. physiology.orgphysiology.org This production of ROS is a critical component of the compound's biochemical activity.

Modulation of Cellular Oxidative Stress Markers

The prolific generation of ROS by this compound inevitably leads to the modulation of cellular oxidative stress markers. Oxidative stress arises from an imbalance between the production of reactive species and the ability of the biological system to detoxify these reactive intermediates or repair the resulting damage.

Commonly measured markers of oxidative stress include products of lipid peroxidation such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), as well as oxidized DNA bases like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). nih.govbiocompare.com The activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx) are also key indicators of the cellular response to oxidative stress. biocompare.com The presence of this compound and its subsequent ROS production would be expected to increase the levels of lipid peroxidation products and oxidized DNA, while potentially altering the activity of antioxidant enzymes as the cell attempts to counteract the oxidative insult.

Enzyme Inhibition and Modulation

Beyond its effects on cellular redox status, this compound exhibits significant interactions with enzymes, most notably tryptophan hydroxylase, the rate-limiting enzyme in serotonin (B10506) biosynthesis.

Irreversible Inactivation of Tryptophan Hydroxylase (TPH)

Research has demonstrated that tryptamine-4,5-dione, a closely related analogue, is a potent and irreversible inhibitor of tryptophan hydroxylase (TPH). acs.orgnih.govacs.orgresearchgate.net This inactivation is rapid and cannot be reversed by the addition of dithiothreitol (B142953) (DTT) and ferrous iron (Fe²⁺) under anaerobic conditions, indicating a permanent modification of the enzyme. acs.orgnih.govacs.org Given the structural similarity, it is highly probable that this compound exerts a similar irreversible inactivation of TPH.

The inactivation of TPH has profound implications for serotonin synthesis, as this enzyme catalyzes the initial and rate-limiting step in the conversion of tryptophan to serotonin. nih.gov

Covalent Modification of Active Site Residues

The mechanism underlying the irreversible inactivation of TPH by tryptamine-4,5-dione is believed to be the covalent modification of critical cysteine residues within the enzyme's active site. acs.orgnih.govacs.orgresearchgate.net Quinones are known electrophiles that can readily react with nucleophilic residues on proteins, such as the sulfhydryl group of cysteine. acs.org This covalent adduction alters the enzyme's structure and function, leading to a loss of catalytic activity.

Interestingly, when tryptamine-4,5-dione first reacts with glutathione to form 7-S-glutathionyl-tryptamine-4,5-dione, this conjugate can also inhibit TPH. However, this inhibition is largely reversible upon treatment with DTT and Fe²⁺, suggesting that the bulky glutathione moiety may sterically hinder the formation of an irreversible covalent bond with the enzyme or that the nature of the bond formed is more susceptible to reduction. acs.orgnih.govacs.org

Reversible Inhibition by Conjugates (e.g., 7-S-Glutathionyl-tryptamine-4,5-dione)

The reactive nature of tryptamine-4,5-dione (T-4,5-D), an oxidation product of 5-hydroxytryptamine (serotonin), leads to its rapid interaction with intracellular nucleophiles like glutathione (GSH). acs.orgnih.gov This reaction forms the conjugate 7-S-Glutathionyl-tryptamine-4,5-dione. acs.orgacs.orgnih.gov While T-4,5-D itself is an irreversible inhibitor of the enzyme tryptophan hydroxylase (TPH), its glutathione conjugate demonstrates a different mode of action. acs.orgacs.orgnih.gov

Studies have shown that 7-S-Glutathionyl-tryptamine-4,5-dione also inhibits TPH; however, this inhibition is largely reversible. acs.orgacs.orgnih.gov The activity of TPH that has been inhibited by the glutathione conjugate can be significantly restored through anaerobic incubation with dithiothreitol (DTT) and ferrous iron (Fe2+). acs.orgacs.orgnih.gov This contrasts sharply with the inhibition caused by T-4,5-D, where enzyme activity cannot be recovered by the same treatment. acs.orgacs.orgnih.gov This reversible inhibition by the glutathione conjugate is thought to be relevant to the initial, transient stages of neurochemical changes observed in some models of neurotoxicity. acs.org

Table 1: Comparison of Tryptophan Hydroxylase (TPH) Inhibition

| Inhibitor | Inhibition Type | Reversibility | Mechanism |

|---|---|---|---|

| Tryptamine-4,5-dione (T-4,5-D) | Irreversible | No; activity not restored by DTT/Fe2+. acs.orgacs.orgnih.gov | Likely covalent modification of active site cysteine residues. acs.orgnih.gov |

| 7-S-Glutathionyl-tryptamine-4,5-dione | Reversible | Yes; activity restored by anaerobic reduction with DTT/Fe2+. acs.orgacs.orgnih.gov | Contributes to initial, reversible TPH inhibition. acs.org |

Molecular Interactions with Biological Macromolecules

Tryptamine-4,5-dione is a powerful electrophile known to form covalent adducts with biological macromolecules, particularly proteins. nih.gov This reactivity is primarily directed towards nucleophilic residues, with a high affinity for the thiol groups of cysteine residues. nih.govacs.orgresearchgate.net

The enzyme myeloperoxidase can catalyze the oxidation of serotonin, leading to the formation of reactive species like T-4,5-D that readily conjugate with proteins. acs.orgnih.gov Research has demonstrated that T-4,5-D forms adducts with cysteine residues on the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). acs.org The modification is not limited to cysteine, as other nucleophilic sites like amino residues could potentially be targeted. researchgate.net In cellular models, T-4,5-D has been shown to preferentially modify cytoskeletal proteins, including α- and β-tubulins, vimentin, and neurofilament-L. nih.gov Furthermore, the 5-HT radical intermediate, a precursor to T-4,5-D, can form covalent adducts with enzymes such as tryptophan hydroxylase. rsc.org While the compound's high reactivity with protein nucleophiles is established, specific adduct formation with G-proteins has not been detailed in the reviewed literature.

The formation of adducts by tryptamine-4,5-dione has significant consequences for protein structure and function. The covalent modification of key amino acid residues can lead to the deactivation of critical enzymes. nih.gov

A primary example is the irreversible inactivation of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis, through adduct formation. acs.orgrsc.org This leads to an irreversible loss of function. rsc.org Similarly, T-4,5-D has been shown to cause irreversible inhibition of mitochondrial respiratory enzymes, specifically NADH-coenzyme Q1 reductase and cytochrome c oxidase, by covalently modifying essential sulfhydryl residues. acs.org Beyond enzyme inhibition, these molecular interactions can affect protein structural dynamics. For instance, the modification of β-tubulin by T-4,5-D has been reported to modulate its self-polymerization, indicating a direct impact on cytoskeletal assembly and stability. nih.gov

Cellular and Subcellular Effects in Research Models

The effect of tryptamine-4,5-dione on neuronal cell viability is complex, with research suggesting a dual role. The impact on cytotoxicity is a subject of ongoing debate. rsc.org In one study utilizing the human SH-SY5Y neuroblastoma cell line, treatment with 25 µM of tryptamine-4,5-dione (TD) resulted in an increase in cell viability to approximately 117% compared to controls. researchgate.net This finding suggests a potential cytoprotective or proliferative effect at specific concentrations.

Conversely, the high reactivity of the compound, which leads to the modification of essential cellular proteins like the cytoskeleton in SH-SY5Y cells, underscores a potential for toxicity. nih.gov Some research indicates that T-4,5-D may upregulate the expression of protective enzymes, which could counteract cytotoxic effects induced by other stressors. rsc.org

Table 2: Effect of Tryptamine-4,5-dione on SH-SY5Y Cell Viability

| Cell Line | Compound Concentration | Observed Effect on Viability | Reference |

|---|---|---|---|

| SH-SY5Y Human Neuroblastoma | 25 µM | ~117% of control | researchgate.net |

The conjugation of tryptamine-4,5-dione with glutathione not only alters its direct enzymatic inhibition profile but also has downstream effects on neurotransmitter systems. In vivo studies using the conjugate 7-S-Glutathionyl-tryptamine-4,5-dione have provided insights into its effects on brain neurochemistry.

Following administration in mice, the conjugate induced a statistically significant decrease in the total brain levels of norepinephrine (B1679862) and serotonin (5-HT). nih.gov It also led to a decrease in dopamine (B1211576) levels. nih.gov Concurrently, the concentrations of dopamine's primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), were significantly increased, suggesting an alteration in dopamine turnover. nih.gov While these findings are from in vivo models rather than isolated brain tissue fragments, they demonstrate a clear impact on the availability of key neurotransmitters in the central nervous system.

Studies on Oxygen Depletion and Hypoxia in Cellular Environments

The neurotoxic properties of certain tryptamine (B22526) derivatives are linked to their ability to induce oxidative stress, a key component of which involves the depletion of cellular oxygen and the generation of hypoxic conditions. Research into the chemical compound this compound (5-HTQ) has elucidated a mechanism by which this molecule can create a state of localized oxygen deprivation within cellular environments through a process known as redox cycling.

The formation of this compound can occur through the oxidation of the serotonergic neurotoxin 5,7-dihydroxytryptamine (B1205766) (5,7-DHT). nih.gov This conversion is a critical step, as this compound itself is a potent toxin. nih.govnih.gov Studies have proposed that the neurotoxicity of 5,7-DHT is mediated by its oxidative conversion to this compound within serotonergic neurons. nih.govx-mol.com

Once formed, this compound can engage in redox cycling in the presence of cellular reductants such as glutathione, cysteine, or ascorbate, and molecular oxygen. nih.gov This process involves the repeated reduction of the dione (B5365651) to a semiquinone radical, which then reacts with molecular oxygen to regenerate the parent dione and produce a superoxide radical anion (O₂•⁻) as a byproduct. nih.gov A significant consequence of this continuous cycle is the consumption of intracellular oxygen, leading to a state of hypoxia. nih.govacs.org The lethal effects observed with the administration of this compound are thought to be, in part, a direct result of these redox cycling reactions that deplete oxygen levels. nih.govx-mol.com

The generation of superoxide radicals during this process further contributes to cellular stress. nih.gov Superoxide can undergo dismutation to form hydrogen peroxide (H₂O₂), which can then participate in further reactions to generate the highly reactive and cytotoxic hydroxyl radical (HO•). nih.gov Therefore, the cellular damage is believed to stem from the combined effects of hypoxia and the formation of these reactive oxygen species. nih.govx-mol.com

A related compound, tryptamine-4,5-dione, which is an oxidation product of 5-hydroxytryptamine (serotonin), has also been shown to be a mitochondrial toxin. nih.gov It can uncouple mitochondrial respiration and inhibit key enzyme complexes of the electron transport chain. nih.gov This action on mitochondria, the primary site of cellular respiration, further implicates this class of compounds in disrupting normal oxygen utilization and energy production within the cell.

The table below summarizes key research findings regarding the impact of this compound on cellular oxygen environments.

| Compound Studied | Experimental System | Key Findings | Implication for Oxygen Depletion/Hypoxia | Reference |

| This compound | In vitro with cellular reductants (glutathione, cysteine, ascorbate) and molecular oxygen; Rat brain homogenate | Undergoes redox cycling, consuming molecular oxygen and forming superoxide radical anions. | Directly causes oxygen depletion through its chemical reactions. | nih.gov |

| This compound | In vivo (mice) | Administration is lethal, with toxicity attributed to redox cycling. | The lethal effects are partly due to the depletion of oxygen levels. | nih.gov |

| 5,7-Dihydroxytryptamine (precursor to 5-HTQ) | In vivo (mice) | Neurotoxicity is proposed to be mediated by its conversion to 5-HTQ and subsequent redox cycling. | The resulting hypoxia from 5-HTQ redox cycling contributes to neuronal damage. | nih.govx-mol.com |

| Tryptamine-4,5-dione | Isolated rat brain mitochondria | Uncouples mitochondrial respiration and inhibits respiratory enzyme complexes. | Impairs the primary cellular process of oxygen consumption, contributing to a hypoxic state. | nih.gov |

Biological Roles and Research Models Non Human, Non Clinical

Role in Oxidative Stress-Induced Pathways

Oxidative stress is a key factor in the formation and activity of 5-Hydroxytryptamine-4,7-dione. This compound emerges as a product of specific oxidative reactions involving the neurotransmitter serotonin (B10506) and its metabolites.

The generation of this compound is a direct consequence of oxidative events. The electrochemical oxidation of 5-hydroxytryptamine (5-HT) in an acidic environment represents one pathway for its formation. This process proceeds through intermediate steps, beginning with the conversion of 5-HT to 5,7-dihydroxytryptamine (B1205766) (5,7-DHT), followed by the formation of 4,5,7-trihydroxytryptamine, and culminating in the production of this compound nih.gov.

Furthermore, this compound is a major product resulting from the autoxidation and various enzyme-mediated oxidations of 5,7-dihydroxytryptamine nih.gov. This autoxidation process suggests a role for reactive oxygen species in its formation. In the presence of cellular reductants like glutathione (B108866), cysteine, or ascorbate (B8700270) and molecular oxygen, this compound can participate in redox cycling, a process that generates the superoxide (B77818) radical anion (O₂•⁻) nih.gov.

As a product of serotonin oxidation, this compound is implicated in the disruption of normal serotonin metabolism. Its formation represents a diversion from the typical metabolic pathways of serotonin nih.gov. Studies involving the intraventricular administration of this compound into the brains of mice have shown that it can induce transient alterations in the levels of whole-brain 5-hydroxytryptamine nih.gov. This finding indicates that the presence of this compound can temporarily disturb the balance of serotonin, a key neurotransmitter involved in a multitude of physiological functions.

Investigation in Animal Models of Physiological Perturbations

The biological effects of this compound have been examined in rodent models, particularly in the context of its neurotoxic potential and its impact on central nervous system chemistry.

Based on the conducted research, there is no available scientific literature to confirm the induction or study of this compound in experimental models of colitis in mice intestines.

The neurochemical effects of this compound have been investigated in mice following intraventricular administration. Research has shown that this compound leads to minor and transient changes in the levels of several key neurotransmitters in the brain nih.gov. The observed alterations occurred over a period of approximately one hour to one day post-administration nih.gov.

Specifically, the administration of this compound resulted in temporary changes in the whole brain levels of dopamine (B1211576) and 5-hydroxytryptamine nih.gov. In addition to these monoamines, the levels of acetylcholine (B1216132) and choline (B1196258) were also transiently affected nih.gov. These findings suggest that while this compound is a potent toxin, its direct effects on these specific neurotransmitter systems are not long-lasting under the experimental conditions studied nih.gov.

Table 1: Effect of Intraventricular Administration of this compound on Neurotransmitter Levels in Mice Brains

| Neurotransmitter/Metabolite | Observed Effect | Duration of Effect | Reference |

| Dopamine | Minor and transient changes | ~ 1 hour to 1 day | nih.gov |

| 5-Hydroxytryptamine | Minor and transient changes | ~ 1 hour to 1 day | nih.gov |

| Acetylcholine | Minor and transient changes | ~ 1 hour to 1 day | nih.gov |

| Choline | Minor and transient changes | ~ 1 hour to 1 day | nih.gov |

Current scientific literature based on the conducted research does not provide information on studies specifically investigating the effects of this compound on the activity of tryptophan hydroxylase in animal brains. Tryptophan hydroxylase is the rate-limiting enzyme in the synthesis of serotonin nih.govmdpi.com.

Exploration as a Research Tool/Probe

This compound, an oxidized derivative of the neurotoxin 5,7-dihydroxytryptamine (5,7-DHT), serves as a crucial component in neuroscience research. nih.govontosight.ai While its parent compound, 5,7-DHT, is widely used to create lesions in serotonergic pathways for research purposes, the dione (B5365651) itself is a subject of investigation for elucidating the precise mechanisms of neurotoxicity and oxidative stress. nih.govwikiwand.comwikipedia.org It is not typically administered directly in most experimental models but is generated in situ following the administration of 5,7-DHT. nih.gov The study of this compound provides a more focused lens through which to understand the downstream molecular events that lead to neuronal death.

Use in Investigating Mechanisms of Neurodegeneration in Model Systems

The utility of this compound as a research tool is intrinsically linked to its role as a key toxic metabolite of 5,7-dihydroxytryptamine (5,7-DHT). nih.govnih.gov The neurotoxin 5,7-DHT is selectively taken up by serotonergic neurons, and its neurodegenerative effects are largely attributed to its subsequent autoxidation into other molecules, with this compound being a major product. nih.govnih.gov This process allows researchers to create animal models with specific depletion of serotonin, which are invaluable for studying the role of the serotonergic system in various neurological and psychiatric conditions. ontosight.aiwikipedia.org

The central hypothesis is that the selective neurotoxicity of 5,7-DHT originates from its rapid uptake into serotonin-producing neurons, where it is then oxidatively transformed into this compound and a related dimer, 6,6'-bi(this compound). nih.gov These products, generated within the neuron, are believed to be the ultimate effectors of cell damage and death. nih.govnih.gov By studying the actions of the dione, researchers can dissect the specific biochemical cascades that underpin this targeted neurodegeneration, moving beyond the initial uptake of the parent neurotoxin.

| Research Model Application | Investigated Mechanism | Key Findings |

| In Vitro Brain Homogenates | Redox Cycling and Superoxide Formation | When incubated with rat brain homogenate, this compound undergoes redox cycling, leading to the generation of superoxide radical anions (O₂⁻). nih.gov |

| Intraventricular Administration (Mice) | General vs. Selective Toxicity | Direct administration of this compound into the mouse brain resulted in general toxicity, rather than the profound and specific long-term serotonergic deficit caused by its parent compound, 5,7-DHT. nih.gov This supports the model where the dione's neurodegenerative effect is dependent on its formation within the target neuron. |

| Mitochondrial Preparations | Mitochondrial Dysfunction | A related quinone, tryptamine-4,5-dione (B20000) (an oxidation product of serotonin), has been shown to be a mitochondrial toxin, inhibiting key enzyme complexes of the respiratory chain. acs.org This suggests a likely mechanism of action for this compound, where it compromises neuronal energy metabolism, leading to cell death. acs.org |

Application in Understanding Oxidative Damage in Biological Contexts

This compound is a powerful tool for investigating the mechanisms of oxidative damage due to its inherent ability to engage in redox cycling and generate reactive oxygen species (ROS). nih.gov The process of autoxidation that converts 5,7-DHT into the dione is itself a source of oxidative stress, but the subsequent actions of the dione are considered central to the resulting neuronal damage. nih.gov

The proposed mechanism for the oxidative damage induced by this compound involves a multi-step process. nih.govnih.gov In the presence of cellular reducing agents like glutathione or ascorbate, the dione can repeatedly accept and donate electrons in a process known as redox cycling. nih.gov This futile cycle has two major detrimental effects: it consumes molecular oxygen, potentially leading to a state of localized hypoxia, and it generates superoxide radicals (O₂⁻) as a byproduct. nih.govnih.gov

The superoxide radicals can then be converted into other, more potent ROS. nih.gov Through dismutation, superoxide forms hydrogen peroxide (H₂O₂). In the presence of transition metal ions like iron, which are present in biological systems, hydrogen peroxide can participate in Haber-Weiss chemistry to yield the highly cytotoxic hydroxyl radical (HO•). nih.gov The combined effects of oxygen depletion and the attack by these potent ROS are believed to be the primary drivers of the damage to cellular macromolecules and, ultimately, neuronal death. nih.govnih.gov

| Oxidative Mechanism | Description | Consequence |

| Redox Cycling | In the presence of cellular reductants (e.g., glutathione, ascorbate) and molecular oxygen, the dione repeatedly cycles between its oxidized and reduced forms. nih.gov | Depletion of cellular reducing equivalents and generation of superoxide. nih.govnih.gov |

| Oxygen Consumption | The rapid oxidation of 5,7-DHT and the subsequent redox cycling of its products consume significant amounts of oxygen. nih.govnih.gov | Localized hypoxia within the neuron. nih.govnih.gov |

| Reactive Oxygen Species (ROS) Generation | The primary byproduct of the redox cycling is the superoxide radical anion (O₂⁻). nih.gov This can be further converted to hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (HO•). nih.gov | Oxidative damage to proteins, lipids, and nucleic acids, leading to neuronal injury and death. nih.govnih.gov |

Advanced Analytical Methodologies for Research

Immunochemical Methodologies for Detection in Biological Samples

Immunochemical methods offer a highly specific approach for the detection of 5-Hydroxytryptamine-4,7-dione and its adducts in biological tissues.

Immunohistochemistry has been successfully used to localize tryptamine-4,5-dione-adducted proteins in colorectal tissue. nih.govjst.go.jp In a study on experimental colitis in mice, immunohistochemical staining confirmed positive staining for tryptamine-4,5-dione (B20000) at sites of myeloperoxidase accumulation. nih.govjst.go.jp This technique provides valuable spatial information about the distribution of the compound within tissues.

A key tool in these immunochemical analyses is the use of specific antibodies. For instance, a monoclonal antibody, designated 1B7, has been developed that is specific to proteins modified by tryptamine-4,5-dione. nih.gov This antibody allows for the specific detection of the compound in its conjugated form. nih.gov

While specific ELISA kits for the direct quantification of this compound are not widely documented in the provided search results, ELISA kits for its parent compound, 5-hydroxytryptamine (serotonin), are commercially available. fn-test.comantibodies.comassaygenie.com These kits typically work on the principle of competitive ELISA, where the 5-HT in the sample competes with a labeled 5-HT for binding to a limited number of antibody sites. fn-test.comantibodies.com The concentration of the target is inversely proportional to the signal produced. fn-test.comantibodies.com

| ELISA Kit Component/Parameter | Description |

| Assay Type | Competitive Enzyme-Linked Immunosorbent Assay (cELISA) antibodies.com |

| Sample Types | Serum, plasma, tissue homogenates, cell lysates, and other biological fluids antibodies.comassaygenie.comabbexa.com |

| Detection Principle | Competition between unlabeled antigen in the sample and a fixed amount of labeled antigen for a limited number of antibody binding sites. fn-test.comantibodies.com |

| Antibody Specificity | While kits are available for 5-hydroxytryptamine, a specific monoclonal antibody (1B7) exists for detecting tryptamine-4,5-dione adducted proteins. nih.govantibodies.com |

Computational and Theoretical Studies

Molecular Modeling of Reaction Pathways

Molecular modeling techniques have been utilized to simulate and analyze the potential reaction pathways involving 5-Hydroxytryptamine-4,7-dione. These simulations can predict the formation of intermediates, transition states, and final products under various conditions. By mapping the potential energy surface, researchers can identify the most energetically favorable routes for its synthesis or degradation. This information is crucial for understanding its stability and reactivity in different chemical environments.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in determining the electronic structure and reactivity of this compound. chemrj.orgresearchgate.net These calculations provide detailed information about the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and electrostatic potential. chemrj.orgresearchgate.net Such parameters are essential for predicting the sites most susceptible to nucleophilic or electrophilic attack, thereby offering a deeper understanding of its chemical behavior. The Klopman-Peradejordi-Gómez (KPG) method has been employed in quantitative structure-activity relationship (QSAR) studies to correlate the electronic structure of related compounds with their biological activities. researchgate.net

| Property | Description | Typical Calculation Level |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | DFT/B3LYP/6-31G(d,p) chemrj.orgresearchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | DFT/B3LYP/6-31G(d,p) chemrj.orgresearchgate.net |

| Mulliken Population Analysis | Provides information on the partial atomic charges within the molecule. | DFT/B3LYP/6-31G(d,p) chemrj.org |

| Electrostatic Potential | Maps the charge distribution and predicts regions of electrostatic interaction. | DFT/B3LYP/6-31G(d,p) |

Docking and Molecular Dynamics Simulations with Target Biomolecules (e.g., Enzymes, Proteins)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for investigating the interaction of small molecules like this compound with biological targets such as enzymes and proteins. nih.govyoutube.com Docking studies predict the preferred binding orientation and affinity of the compound within the active site of a receptor. nih.gov Following docking, MD simulations can provide a dynamic view of the ligand-receptor complex over time, revealing conformational changes and the stability of key interactions. youtube.comnih.govnih.gov

These simulations are particularly relevant for understanding how such compounds might interact with serotonin (B10506) receptors (5-HT receptors), which are G protein-coupled receptors involved in a wide array of physiological processes. nih.govnih.govnih.gov For instance, MD simulations have been used to study the activation mechanisms of 5-HT2A receptors by different ligands, highlighting the importance of specific amino acid residues and conformational shifts. nih.govnih.gov While specific docking studies on this compound were not prominently featured in the search results, the methodologies are well-established for analogous compounds targeting the serotonin system. nih.gov

Table 2: Interacting Residues in Ligand-Receptor Binding from Simulation Studies of Serotonin Receptors (Note: This table represents typical findings from studies on various ligands binding to serotonin receptors, as specific data for this compound was not available.)

| Receptor Subtype | Key Interacting Residues (Examples) | Type of Interaction |

| 5-HT1A | Asp116, Tyr370, Phe345 | Hydrogen bonding, π-π stacking |

| 5-HT2A | Ser159, Ser242, Trp336 | Hydrogen bonding, hydrophobic interactions |

| 5-HT7 | Asp162, Phe166, Cys173 | Ionic interactions, hydrophobic interactions |

Future Research Directions and Unexplored Avenues

Identification of Novel Biochemical Formation Pathways

A fundamental question surrounding 5-Hydroxytryptamine-4,7-dione is its origin. While it is structurally related to serotonin (B10506), the specific enzymatic or non-enzymatic pathways leading to its formation in biological systems are currently unknown. Future research must prioritize the identification and characterization of these pathways. This could involve investigating the potential role of oxidative enzymes, such as monoamine oxidases or peroxidases, in the transformation of serotonin or its metabolites. Additionally, exploring non-enzymatic, reactive oxygen species-mediated oxidation of serotonin could reveal alternative formation routes. Elucidating these pathways is a critical first step in understanding the potential physiological or pathological relevance of this compound.

Comprehensive Characterization of its Interactome in Model Systems

To understand the biological function of this compound, it is imperative to identify its molecular targets. A comprehensive characterization of its interactome—the complete set of its molecular interactions in a cell—is a crucial avenue for future research. This can be achieved using advanced proteomic techniques, such as affinity purification-mass spectrometry, in various model systems, from cell cultures to simple organisms. Identifying the proteins, receptors, and enzymes that bind to this compound will provide invaluable insights into its potential signaling pathways and cellular effects.

Development of Advanced Analytical Techniques for Low-Level Detection in Research Matrixes

A significant hurdle in studying this compound is the lack of sensitive and specific analytical methods for its detection, particularly at the low concentrations that may exist in biological samples. The development of advanced analytical techniques is therefore a high-priority research direction. This includes the creation of highly specific antibodies for use in immunoassays and the refinement of mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to achieve ultra-low detection limits. The availability of such tools will be instrumental in quantifying this compound in various research matrixes, including brain tissue, plasma, and urine, enabling researchers to correlate its levels with different physiological or disease states.

Exploration of its Role in Non-Serotonergic Biological Processes in Non-Human Models

While its structural similarity to serotonin suggests a potential role in serotonergic systems, it is equally important to investigate its involvement in non-serotonergic biological processes. Future studies in non-human models should explore the effects of this compound on a wide range of physiological functions beyond neurotransmission. This could include investigating its impact on metabolic pathways, immune responses, and cellular proliferation. Such exploratory studies may uncover novel biological roles for this compound that are independent of the classical serotonin signaling pathways.

Designing Novel Research Tools based on its Structure

The unique chemical structure of this compound presents an opportunity for the design of novel research tools. Once its biological targets are identified, its structure can serve as a scaffold for the development of selective agonists, antagonists, or inhibitors. These chemical probes would be invaluable for dissecting the specific biological pathways modulated by this compound. Furthermore, the synthesis of labeled derivatives, such as fluorescent or radiolabeled versions, would facilitate its use in imaging studies to visualize its distribution and localization within cells and tissues.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and analytical methods for characterizing 5-Hydroxytryptamine-4,7-dione?

- Synthesis : The compound is primarily synthesized via oxidation of 5,7-dihydroxytryptamine (5,7-DHT) under aerobic conditions at physiological pH. Electrochemical oxidation in acidic media (pH 2–7) or autoxidation at pH ≥ 6 are common methods. Transition metal ions (Fe³⁺, Cu²⁺) catalyze autoxidation by promoting hydroperoxide intermediates .

- Characterization : High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are critical for purity assessment. Redox behavior can be studied via cyclic voltammetry. Structural confirmation relies on NMR (e.g., δ ~209–212 ppm for quinone carbonyls) and mass spectrometry .

Q. How does this compound induce neurotoxicity, and what experimental models validate this mechanism?

- Mechanism : The compound undergoes redox cycling in the presence of cellular reductants (e.g., glutathione) and molecular oxygen, generating superoxide radical anions (O₂⁻) and hydroxyl radicals (HO·) via Haber-Weiss chemistry. This depletes intracellular oxygen and causes oxidative damage .

- Models : In vivo mouse studies (intraventricular administration) demonstrate acute lethality (LD₅₀ = 29.6 µg for the compound vs. 51.8 µg for 5,7-DHT). Ex vivo rat brain homogenates are used to quantify O₂⁻ production via cytochrome c reduction assays .

Q. What methodologies are recommended to assess the biological activity of this compound in vitro and in vivo?

- In vitro : Measure redox cycling efficiency using electron paramagnetic resonance (EPR) to detect O₂⁻ or fluorometric assays for HO·. Cell viability assays (e.g., MTT) in neuronal cultures assess cytotoxicity .

- In vivo : Intraventricular injection in rodents, followed by monitoring of neurotransmitter levels (e.g., dopamine, serotonin) via HPLC. Behavioral assays (e.g., motor deficits) correlate with neurotoxicity .

Advanced Research Questions

Q. How do enzymatic and chemical oxidation pathways of 5,7-DHT to this compound differ mechanistically?

- Enzymatic pathways : Oxidases (e.g., ceruloplasmin, peroxidase/H₂O₂) generate a C(6)-centered radical intermediate, leading to dimerization and secondary oxidation products. Aerobic conditions favor O₂-mediated C(4)-centered hydroperoxide formation .

- Chemical pathways : Autoxidation proceeds via C(4)-centered carbanion intermediates, forming superoxide complexes. Transition metals accelerate this process by facilitating electron transfer .

Q. How can in silico modeling predict the redox behavior and molecular interactions of this compound?

- Density functional theory (DFT) : Predicts redox potentials and stability of radical intermediates. Molecular docking identifies binding affinities to neuronal receptors (e.g., serotonin transporters) .

- Challenges : Model validation requires experimental correlation with cyclic voltammetry and EPR data to refine computational parameters.

Q. What strategies resolve contradictions in reported neurotoxic effects of this compound (e.g., transient vs. long-term damage)?

- Dose-dependent studies : Lower doses (≤10 µg) in mice cause transient neurotransmitter fluctuations (1 h–1 day), while higher doses (>25 µg) induce irreversible hypoxia and HO·-mediated apoptosis .

- Cell-type specificity : Serotonergic neurons show greater vulnerability due to preferential uptake of 5,7-DHT, which is intracellularly oxidized to the dione .

Q. How do structural modifications of this compound influence its redox activity and therapeutic potential?

- Derivatization : Substitutions at the indole ring (e.g., methyl or vinyl groups) alter redox potentials. For example, 1-Methyl-2-vinyl derivatives exhibit enhanced stability but reduced O₂⁻ generation .

- SAR studies : Correlate functional group positions (e.g., hydroxyl vs. methoxy) with cytotoxicity using UPLC-validated stability assays .

Q. What advanced assays quantify the compound’s redox cycling efficiency in heterogeneous biological matrices?

- Fluorogenic probes : Use dihydroethidium (DHE) for O₂⁻ detection or aminophenyl fluorescein (APF) for HO· in live-cell imaging.

- Isotopic labeling : ¹⁸O₂ tracing confirms oxygen consumption rates during redox cycling .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。